N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole core, a bicyclic amine, and a thiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Bicyclic Amine: The bicyclic amine is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with the amine in the presence of a base.
Formation of the Hydrazide: The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde and hydrazine hydrate to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **N’-{(3Z)-5-chloro-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide
- **N’-{(3Z)-5-fluoro-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide
Uniqueness
The uniqueness of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide lies in its specific bromination, which may confer distinct chemical and biological properties compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C27H32BrN5O3S |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C27H32BrN5O3S/c1-17(22-6-5-9-37-22)31-36-13-23(34)29-30-24-20-10-18(28)7-8-21(20)33(25(24)35)16-32-15-27(4)12-19(32)11-26(2,3)14-27/h5-10,19,35H,11-16H2,1-4H3/b30-29?,31-17+ |
InChI Key |
SJYJDDKMWAFZEX-WUVWFGHLSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CC4(CC3CC(C4)(C)C)C)O)/C5=CC=CS5 |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CC4(CC3CC(C4)(C)C)C)O)C5=CC=CS5 |
Origin of Product |
United States |
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